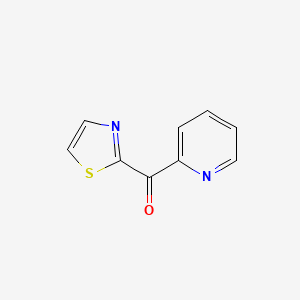

Pyridin-2-yl(thiazol-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-2-yl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-8(9-11-5-6-13-9)7-3-1-2-4-10-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICHYVKDLZSUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone

Abstract

Pyridin-2-yl(thiazol-2-yl)methanone is a heterocyclic ketone scaffold of significant interest in medicinal chemistry and materials science, serving as a crucial intermediate for the synthesis of various bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective synthetic strategies. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Introduction: The Significance of this compound

The convergence of the pyridine and thiazole ring systems within a single molecular framework, bridged by a ketone functional group, gives rise to a unique electronic and structural profile. This makes this compound a versatile building block. The pyridine moiety, a common pharmacophore, imparts aqueous solubility and hydrogen bonding capabilities, while the thiazole ring is a well-established bioisostere for various functional groups and is present in numerous approved drugs. The ketone linker provides a reactive handle for further molecular elaboration. Consequently, derivatives of this core structure are explored for a range of biological activities, including but not limited to, kinase inhibition and as ligands for transition metals.[1] This guide will explore the most reliable and efficient methods for the synthesis of this important chemical entity.

Primary Synthetic Pathways

The synthesis of this compound can be broadly categorized into three main strategies:

-

Direct Oxidation of the Methylene Bridge: A modern and efficient approach involving the direct oxidation of the Csp³-H bonds of the corresponding methylene-bridged precursor, 2-(thiazol-2-ylmethyl)pyridine.

-

Nucleophilic Acylation of a Pyridine or Thiazole Moiety: Classic organometallic approaches involving the reaction of a thiazole-based nucleophile with a pyridine-based electrophile, or vice versa.

-

Two-Step Synthesis via Alcohol Oxidation: A robust and traditional method that involves the synthesis of the intermediate alcohol, pyridin-2-yl(thiazol-2-yl)methanol, followed by its oxidation to the desired ketone.

Each of these pathways offers distinct advantages and is suited to different laboratory settings and available starting materials.

Pathway I: Copper-Catalyzed Csp³-H Oxidation

This pathway represents a highly efficient and atom-economical route to the target compound. The direct oxidation of the benzylic-like C-H bonds of 2-(thiazol-2-ylmethyl)pyridine circumvents the need for pre-functionalized starting materials.

Mechanistic Rationale

The copper-catalyzed oxidation of pyridin-2-yl-methanes is a notable advancement in the synthesis of aromatic ketones.[2][3] The reaction is believed to proceed through a radical mechanism. The copper catalyst, in a higher oxidation state, abstracts a hydrogen atom from the methylene group of 2-(thiazol-2-ylmethyl)pyridine, facilitated by the stability of the resulting radical, which is delocalized over both the pyridine and thiazole rings. Water serves as the oxygen source in this transformation, making it a green and sustainable method.[2] The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Caption: Proposed mechanism for the copper-catalyzed oxidation.

Detailed Experimental Protocol

Reaction: Oxidation of 2-(Thiazol-2-ylmethyl)pyridine

| Reagent/Parameter | Quantity/Value |

| 2-(Thiazol-2-ylmethyl)pyridine | 1 mmol |

| Copper(II) catalyst (e.g., CuBr₂) | 10 mol% |

| Water | 2.5 equiv. |

| Solvent (e.g., 1,4-dioxane) | 3 mL |

| Temperature | 100-120 °C |

| Reaction Time | 20 h |

| Atmosphere | Argon |

Procedure:

-

To a sealed reaction vessel, add 2-(thiazol-2-ylmethyl)pyridine (1 mmol), the copper(II) catalyst (0.1 mmol), and the solvent (3 mL).

-

Purge the vessel with argon for 5-10 minutes.

-

Add water (2.5 mmol) to the reaction mixture.

-

Seal the vessel and heat the mixture to the specified temperature with vigorous stirring for 20 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Pathway II: Nucleophilic Acylation using Organometallic Reagents

This classical approach relies on the formation of a carbon-carbon bond between a nucleophilic thiazole or pyridine derivative and an electrophilic counterpart.

Synthesis via a Thiazole-based Nucleophile

This strategy involves the preparation of a thiazole organometallic species, such as 2-lithiothiazole or a thiazole Grignard reagent, which then reacts with a suitable pyridine electrophile.

The reaction of 2-lithiothiazole with pyridine-2-carbonitrile proceeds via nucleophilic addition of the lithiated thiazole to the nitrile carbon, forming a metallated imine intermediate.[4] Subsequent acidic workup hydrolyzes this intermediate to the desired ketone. The use of a Weinreb amide of picolinic acid with a Grignard reagent is another excellent method that prevents over-addition to form a tertiary alcohol, due to the formation of a stable chelated intermediate.[5]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to Pyridin-2-yl(thiazol-2-yl)methanone: Structure, Properties, and Synthesis

Introduction

Pyridin-2-yl(thiazol-2-yl)methanone is a heterocyclic ketone that serves as a structurally significant scaffold in the fields of medicinal chemistry and materials science. Comprising a pyridine ring linked to a thiazole ring through a carbonyl bridge, this molecule integrates the distinct chemical and electronic properties of two important pharmacophores. The pyridine moiety, a six-membered aromatic heterocycle, is a cornerstone in drug design, known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2] Similarly, the thiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[3][4][5]

The ketone linker is not merely a passive connector; its carbonyl group acts as a key hydrogen bond acceptor and introduces a specific conformational rigidity between the two rings, influencing how the molecule interacts with biological targets. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering valuable insights for researchers engaged in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

Chemical Structure

The fundamental structure of this compound, with the IUPAC name 2-pyridinyl-2-thiazolyl-methanone, consists of a central carbonyl group bonded to the C2 position of a pyridine ring and the C2 position of a thiazole ring.[6]

Caption: 2D structure of this compound.

Conformational Analysis

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided below. These values are essential for experimental design, including solvent selection for synthesis and assays, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 90418-58-9 | [6][8] |

| Molecular Formula | C₉H₆N₂OS | [6][8] |

| Molecular Weight | 190.22 g/mol | [8] |

| InChI Key | RICHYVKDLZSUQV-UHFFFAOYSA-N | [8] |

| Appearance | Solid (predicted) | - |

| Purity | >95.0% (typical commercial) | [8] |

Synthesis and Purification

The synthesis of diaryl ketones, particularly those involving heterocyclic systems, can be achieved through several established routes. A highly reliable and common method is the oxidation of the corresponding secondary alcohol, (pyridin-2-yl)(thiazol-2-yl)methanol. This precursor can be synthesized via a Grignard reaction between 2-lithiothiazole (or a related organometallic) and pyridine-2-carbaldehyde.

Synthetic Workflow Overview

The proposed two-step synthesis provides a robust pathway to the target compound, starting from commercially available precursors. The workflow emphasizes control over reaction conditions to maximize yield and minimize side-product formation.

Caption: Proposed two-step synthetic workflow for the target ketone.

Experimental Protocol: Synthesis via Oxidation

This protocol describes the oxidation of the secondary alcohol precursor to the desired ketone. Manganese dioxide (MnO₂) is a preferred reagent for this transformation as it is mild and chemoselective for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation or degradation of the heterocyclic rings.

Materials:

-

(Pyridin-2-yl)(thiazol-2-yl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (10.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Celite®

Procedure:

-

Reaction Setup: To a solution of (pyridin-2-yl)(thiazol-2-yl)methanol in anhydrous DCM (approx. 0.1 M), add activated MnO₂ (10 equivalents by weight). The use of a large excess of MnO₂ is crucial for driving the reaction to completion.

-

Reaction Execution: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is purified by flash column chromatography to isolate the target ketone from any unreacted starting material or minor impurities.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Eluent: Ethyl Acetate/Hexane gradient (e.g., starting from 10:90 up to 40:60)

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with the Ethyl Acetate/Hexane gradient. The less polar product will elute before the more polar starting alcohol.

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Final Isolation: Combine the pure fractions containing the product and concentrate under reduced pressure to yield this compound as a purified solid.

Spectroscopic Elucidation

Structural confirmation of the synthesized compound is achieved through a combination of NMR, IR, and Mass Spectrometry. While experimental spectra for this specific molecule are not widely published, the expected data can be reliably predicted based on its constituent functional groups.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the four protons on the pyridine ring and the two protons on the thiazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.70 | d | Pyridine H6 |

| ~8.10 | d | Pyridine H3 |

| ~8.05 | d | Thiazole H5 |

| ~7.95 | td | Pyridine H4 |

| ~7.65 | d | Thiazole H4 |

| ~7.50 | ddd | Pyridine H5 |

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals corresponding to the aromatic carbons of the two rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (Ketone) |

| ~168.0 | Thiazole C2 |

| ~153.0 | Pyridine C2 |

| ~149.0 | Pyridine C6 |

| ~145.0 | Thiazole C4 |

| ~137.0 | Pyridine C4 |

| ~128.0 | Pyridine C3 |

| ~126.0 | Pyridine C5 |

| ~124.0 | Thiazole C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1675 | Strong, Sharp | C=O stretch (diaryl ketone) |

| 1580-1600 | Medium | C=C/C=N aromatic ring stretches |

| 1400-1480 | Medium | C=C/C=N aromatic ring stretches |

| ~3100 | Weak | Aromatic C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For this compound, Electron Impact (EI) ionization would be expected to produce a clear molecular ion peak and characteristic fragment ions.

Expected Data (EI-MS):

-

Molecular Ion (M⁺): m/z 190, corresponding to the molecular formula C₉H₆N₂OS.

-

Key Fragments:

-

m/z 162: [M - CO]⁺, loss of the carbonyl group.

-

m/z 106: [C₅H₄N-CO]⁺, pyridinoyl cation.

-

m/z 84: [C₃H₂NS]⁺, thiazolyl cation.

-

m/z 78: [C₅H₄N]⁺, pyridinyl cation.

-

Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.

Chemical Reactivity and Potential Applications

Reactivity Profile

The reactivity of this compound is dictated by its three primary components:

-

Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack, allowing for transformations such as reduction to the corresponding alcohol, reductive amination, or the formation of hydrazones and other derivatives.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or N-oxidation. The nitrogen atom is basic and can be protonated or alkylated.

-

Thiazole Ring: The C2 proton of a thiazole ring can be acidic and susceptible to deprotonation by strong bases, creating a nucleophile for further functionalization.[5] The ring itself is relatively electron-rich compared to pyridine and can undergo electrophilic substitution, typically at the C5 position.

Significance in Drug Discovery

The hybridization of pyridine and thiazole moieties makes this scaffold particularly attractive for drug development. Pyridine- and thiazole-containing compounds have demonstrated a vast range of biological activities. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent and selective inhibitors of KDR kinase, an important target in anti-angiogenic cancer therapy.[4] The core structure is also present in compounds designed as macrofilaricidal agents for treating filarial infections.[11][12]

Given its structural features, this compound is a promising starting point for library synthesis to explore activities such as:

-

Kinase Inhibition: The structure can be elaborated to target the ATP-binding site of various kinases.

-

Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties.

-

Coordination Chemistry: The nitrogen atoms in both rings can act as ligands, forming stable complexes with transition metals for potential use as catalysts or therapeutic agents.[13]

Conclusion

This compound is a heterocyclic compound of significant interest, possessing a unique combination of structural and electronic features. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed by modern spectroscopic methods. The inherent properties of its pyridine and thiazole rings, coupled with the reactivity of the ketone linker, make it a versatile and valuable scaffold for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

[4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. National Institutes of Health. [Link] (Note: Specific deep link was not provided, linking to the main domain).

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

-

Spectral data of compound 5a-5m, 6a-6e. Supporting Information. [Link]

-

Design and synthesis of thiazolyl ketones. ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]

-

Crystal structure of 1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one, C14H12N4O2. ResearchGate. [Link]

-

SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

-

methanone. PubChem. [Link]

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Semantic Scholar. [Link]

-

Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids. ResearchGate. [Link]

-

Synthesis of Functionalized (2-Thienylcarbonyl)thiazoles and 4-(2-Thienyl)pyridines by Reaction of (2-Thienylcarbonyl)thioacetanilides and their Enamine Derivatives. ResearchGate. [Link]

-

Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Study.com. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. echemi.com [echemi.com]

- 7. [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. preprints.org [preprints.org]

Spectroscopic Profile of Pyridin-2-yl(thiazol-2-yl)methanone: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for the heteroaromatic ketone, Pyridin-2-yl(thiazol-2-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the principles of spectroscopic analysis and supported by experimental evidence.

Introduction: The Significance of this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a central carbonyl group linking a pyridine and a thiazole ring, presents a unique electronic and steric environment. Understanding the spectroscopic signature of this compound is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will delve into the key spectroscopic features of this molecule, providing a robust reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer, reveals a distinct set of signals corresponding to the aromatic protons of the pyridine and thiazole rings.[1]

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.85 | d | 4.5 | 1H | H-6' (Pyridine) |

| 8.37 | d | 7.6 | 1H | H-3' (Pyridine) |

| 8.22 | d | 3.0 | 1H | H-5 (Thiazole) |

| 7.96 | td | 7.6, 1.7 | 1H | H-4' (Pyridine) |

| 7.80 | d | 3.0 | 1H | H-4 (Thiazole) |

| 7.59 | ddd | 7.6, 4.5, 1.1 | 1H | H-5' (Pyridine) |

-

Expertise & Experience: The downfield chemical shifts of the protons are indicative of their attachment to electron-deficient aromatic rings. The proton at the 6'-position of the pyridine ring (H-6') is the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. The coupling constants provide valuable information about the relative positions of the protons. For instance, the doublet multiplicity of H-6' with a coupling constant of 4.5 Hz is characteristic of ortho-coupling to H-5'.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides a detailed map of the carbon framework of the molecule.[1]

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 181.5 | C=O (Ketone) |

| 161.7 | C-2 (Thiazole) |

| 152.4 | C-2' (Pyridine) |

| 148.8 | C-6' (Pyridine) |

| 144.9 | C-4 (Thiazole) |

| 137.2 | C-4' (Pyridine) |

| 127.5 | C-5 (Thiazole) |

| 127.3 | C-3' (Pyridine) |

| 124.9 | C-5' (Pyridine) |

-

Expertise & Experience: The most downfield signal at 181.5 ppm is unequivocally assigned to the carbonyl carbon, a characteristic feature of ketones. The chemical shifts of the aromatic carbons are consistent with their positions within the electron-deficient pyridine and thiazole rings.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Predicted IR Data:

Based on the structure, the following characteristic IR absorption bands are anticipated:

-

~1670-1690 cm⁻¹ (strong): This band is attributed to the C=O stretching vibration of the ketone. The conjugation of the carbonyl group with the two aromatic rings is expected to lower the stretching frequency compared to a simple aliphatic ketone.

-

~3100-3000 cm⁻¹ (weak to medium): These absorptions correspond to the C-H stretching vibrations of the aromatic pyridine and thiazole rings.

-

~1600-1450 cm⁻¹ (medium to strong): These bands arise from the C=C and C=N stretching vibrations within the aromatic rings.

-

~1300-1000 cm⁻¹ (fingerprint region): This region will contain a complex pattern of bands due to various C-H bending and C-C stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for its identification.

Experimental Protocol: IR Spectrum Acquisition (Thin Solid Film Method)

This protocol is a reliable method for obtaining the IR spectrum of a solid organic compound.

-

Sample Preparation: Place a small amount of the solid sample (a few milligrams) in a clean agate mortar and pestle.

-

Grinding: Grind the sample to a fine powder.

-

Pellet Formation: Add a small amount of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly. Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum.

Caption: Workflow for ESI-Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative reference for the characterization of this compound. The detailed NMR analysis, coupled with the predicted IR and MS data and the outlined experimental protocols, offers researchers a solid foundation for identifying and assessing the purity of this important heteroaromatic ketone. Adherence to the described methodologies will ensure the generation of high-quality, reproducible spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

- Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis.

Sources

"Pyridin-2-yl(thiazol-2-yl)methanone" CAS number 90418-58-9 properties

An In-depth Technical Guide to Pyridin-2-yl(thiazol-2-yl)methanone (CAS 90418-58-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, bearing the CAS number 90418-58-9, is a heterocyclic ketone embodying the pharmacologically significant pyridine and thiazole moieties. This structural combination is a cornerstone in the design of novel therapeutic agents, particularly in oncology and kinase inhibition. The inherent electronic properties and hydrogen bonding capabilities of the pyridine-thiazole scaffold make it a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, and the broader therapeutic context of this compound, aiming to equip researchers with the foundational knowledge required for its application in drug discovery and development. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues to provide actionable insights and predictive understanding.

Core Molecular Profile and Physicochemical Properties

This compound is characterized by a central ketone linker bridging a pyridine ring at its 2-position and a thiazole ring, also at its 2-position. This arrangement creates a molecule with a distinct three-dimensional conformation and electronic distribution, which are critical for its interaction with biological targets.

Structural and Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 90418-58-9 | [1] |

| Molecular Formula | C₉H₆N₂OS | [1][2][3] |

| Molecular Weight | 190.22 g/mol | [2][3] |

| Canonical SMILES | O=C(C1=NC=CS1)C2=CC=CC=N2 | [4] |

| InChI Key | RICHYVKDLZSUQV-UHFFFAOYSA-N | [2] |

| Purity (Commercial) | Typically ≥95% | [2][3] |

Predicted Physicochemical Data

-

Physical Form : Expected to be a solid at room temperature.[5]

-

Solubility : Likely soluble in organic solvents such as DMSO and methanol. Persistence in water is expected to be low.[5]

-

Chemical Stability : The compound is stable under normal laboratory conditions.[5]

-

Incompatibilities : Avoid strong oxidizing agents and strong bases, which could react with the heterocyclic rings or the ketone group.[5]

Synthesis and Reactivity

The synthesis of pyridine-thiazole derivatives is well-documented, often involving multicomponent reactions or cyclocondensation strategies. While a specific protocol for CAS 90418-58-9 is not detailed, logical synthetic pathways can be inferred from established methodologies for analogous structures.

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic route involves the coupling of a pyridine-containing nucleophile with a thiazole electrophile, or vice versa. A common and effective method for forming the thiazole ring is the Hantzsch thiazole synthesis. An illustrative synthetic workflow is depicted below.

Caption: Proposed Hantzsch-type synthesis pathway.

Illustrative Experimental Protocol

The following protocol is a generalized example adapted from the synthesis of related 1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone.[6] This should be optimized for the specific synthesis of this compound.

Objective: To synthesize the target compound via cyclocondensation.

Materials:

-

1-(pyridin-2-yl)thiourea (S,N-binucleophile)[6]

-

An appropriate dielectrophilic C2 synthon (e.g., a 2-halo-acetylthiazole derivative)[6]

-

Ethanol (Solvent)

-

Triethylamine (Base)

Procedure:

-

Dissolve 1-(pyridin-2-yl)thiourea (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the electrophilic thiazole reagent (1.0 eq) to the solution.

-

Add triethylamine (1.1 eq) dropwise to the reaction mixture to act as a base and scavenger for the generated acid.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate or can be extracted using an appropriate organic solvent (e.g., ethyl acetate) after adding water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

No specific spectral data for CAS 90418-58-9 were found. However, based on the analysis of related structures, the following characteristic signals can be anticipated.[7][8][9][10]

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm), showing characteristic doublet, triplet, and multiplet splitting patterns.Thiazole Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), typically appearing as doublets depending on substitution. |

| ¹³C NMR | Carbonyl Carbon: A characteristic downfield signal in the range of δ 180-195 ppm.Aromatic Carbons: Multiple signals between δ 110-160 ppm corresponding to the carbons of the pyridine and thiazole rings. |

| IR Spectroscopy | C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the ketone.C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic heterocyclic rings. |

| Mass Spectrometry | Molecular Ion Peak (M+H)⁺: Expected at m/z ≈ 191.02, corresponding to the molecular formula C₉H₇N₂OS⁺. |

Biological Activity and Therapeutic Potential

The pyridine-thiazole scaffold is a highly valued pharmacophore in modern drug discovery. Its derivatives have demonstrated a wide array of biological activities, primarily by acting as inhibitors of various protein kinases.

Context in Kinase Inhibition

Numerous studies have highlighted the potential of pyridine-thiazole hybrids as potent and selective kinase inhibitors.

-

TGF-β Type 1 Receptor (ALK5): A series of 5-(pyridin-2-yl)thiazoles were synthesized and showed potent inhibitory activity against ALK5, a key player in cell growth, differentiation, and apoptosis.[11]

-

Cyclin-Dependent Kinases (CDKs): This scaffold is central to inhibitors of CDKs, which are crucial regulators of the cell cycle. Derivatives have shown potent inhibition of CDK2, CDK4, and CDK6, making them promising candidates for cancer therapy.[12][13]

-

Anticancer Activity: The pyridine-thiazole core is present in compounds exhibiting broad antiproliferative activity against various cancer cell lines, including lung, breast, colon, and leukemia.[6][14][15] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[12]

Caption: Therapeutic potential of the core scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds suggest the following precautions.

-

Hazard Classification: May be classified as an acute oral toxicant and a respiratory system irritant (STOT SE 3).[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[5]

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound (CAS 90418-58-9) represents a molecule of significant interest for chemical and pharmaceutical research. Its structure is emblematic of a class of compounds with proven biological efficacy, particularly as kinase inhibitors for oncological applications. While specific experimental data for this compound remains to be published, the insights from analogous structures provide a robust framework for its synthesis, characterization, and potential application.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, screening against a panel of kinases and cancer cell lines would be a logical step to elucidate its specific biological activity and therapeutic potential, thereby contributing valuable knowledge to the field of medicinal chemistry.

References

-

Spectral data of compound 5a-5m, 6a-6e. Supporting Information. Available at: [Link].

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. (2025-11-03). Available at: [Link].

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health (NIH). (2025-04-23). Available at: [Link].

-

Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. (2008-03-15). Available at: [Link].

-

Fragrance Material Safety Assessment Center. Food and Chemical Toxicology. (2021-04-07). Available at: [Link].

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link].

-

CAS NO. 90418-58-9 | this compound | Catalog BD-A723821 | Arctom. Arctom. Available at: [Link].

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Semantic Scholar. (2024-10-09). Available at: [Link].

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link].

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available at: [Link].

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link].

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link].

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. (2025-06-28). Available at: [Link].

-

SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available at: [Link].

-

RIFM fragrance ingredient safety assessment, 4-methoxybenzaldehyde diethyl acetal, CAS Registry Number 2403-58-9. Food and Chemical Toxicology. (2023-10-28). Available at: [Link].

-

A Novel Series of N -(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. ResearchGate. Available at: [Link].

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health (NIH). Available at: [Link].

-

RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. Food and Chemical Toxicology. Available at: [Link].

-

(PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. (2025-08-05). Available at: [Link].

-

IR and 1 H NMR spectral data. | Download Table. ResearchGate. Available at: [Link].

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. (2017-05-10). Available at: [Link].

-

Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties | Request PDF. ResearchGate. (2025-08-06). Available at: [Link].

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Royal Society of Chemistry. Available at: [Link].

-

Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. ACS Publications. Available at: [Link].

-

[2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. National Institutes of Health (NIH). Available at: [Link].

Sources

- 1. CAS 90418-58-9 | this compound - Synblock [synblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS:90418-58-9, this compound-毕得医药 [bidepharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. fishersci.ie [fishersci.ie]

- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Pyridin-2-yl(thiazol-2-yl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyridin-2-yl(thiazol-2-yl)methanone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and versatile synthetic methodologies a critical endeavor. This technical guide provides a comprehensive overview of novel and established methods for the synthesis of this compound and its derivatives. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic underpinnings, practical considerations, and comparative advantages of key synthetic strategies. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to empower researchers in their synthetic efforts.

Introduction: The Significance of the Pyridinyl-Thiazolyl Ketone Core

The convergence of pyridine and thiazole rings, linked by a carbonyl bridge, creates a unique molecular architecture with a rich pharmacological potential. The pyridine ring, a common feature in numerous pharmaceuticals, often imparts desirable aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets. The thiazole ring, another cornerstone of medicinal chemistry, is found in a variety of bioactive natural products and synthetic drugs, including anticancer and antimicrobial agents.[1] The central carbonyl group acts as a key linker and a potential hydrogen bond acceptor, further influencing the molecule's conformation and binding properties. The development of robust synthetic routes to access a diverse library of these derivatives is paramount for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound derivatives can be approached through several strategic disconnections. This guide will focus on four primary methodologies, each with its own set of advantages and challenges.

-

Method 1: Direct Oxidation of a Methylene Bridge: A modern and atom-economical approach.

-

Method 2: Grignard/Organolithium Addition and Subsequent Oxidation: A classic and reliable two-step sequence.

-

Method 3: The Weinreb Amide Approach: A robust method for controlled ketone synthesis, preventing over-addition.

-

Method 4: Palladium-Catalyzed Cross-Coupling Reactions: A powerful tool for forging the key carbon-carbon bond.

The choice of a particular synthetic route will often depend on the availability of starting materials, the desired substitution patterns on both the pyridine and thiazole rings, and the required scale of the synthesis.

Method 1: Copper-Catalyzed Oxidation of a Methylene Bridge

A recent and highly efficient method for the synthesis of Pyridin-2-yl(thiazol-2-yl)methanones involves the direct oxidation of the Csp³-H bonds of a 2-(pyridin-2-ylmethyl)thiazole precursor.[2] This approach is particularly attractive due to its operational simplicity and the use of an inexpensive and environmentally benign oxidant, water, with a copper catalyst.

The Underlying Principle: C-H Activation

The core of this methodology lies in the copper-catalyzed activation of the benzylic-like C-H bonds of the methylene bridge. The pyridine and thiazole rings likely play a role in facilitating this process through coordination to the copper center, lowering the activation energy for the oxidation. Remarkably, in some reported procedures, water serves as the sole oxygen source for the newly formed carbonyl group.[2]

Experimental Workflow

The general workflow for this synthetic approach is a two-stage process: first, the synthesis of the 2-(pyridin-2-ylmethyl)thiazole precursor, followed by the copper-catalyzed oxidation.

Caption: Workflow for the synthesis via methylene bridge oxidation.

Detailed Protocol: Copper-Catalyzed Oxidation

The following protocol is adapted from a reported procedure for the synthesis of this compound.[2]

Materials:

-

2-(Pyridin-2-ylmethyl)thiazole

-

Copper(II) acetate (Cu(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

To a reaction vessel, add 2-(pyridin-2-ylmethyl)thiazole (1.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Add DMSO (3 mL) and water (1.0 mmol).

-

Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Insights

The choice of a copper catalyst is crucial; other transition metals may also be effective, but copper salts are generally inexpensive and readily available. The base (K₂CO₃) is essential for the reaction to proceed, likely by facilitating the deprotonation of water or the substrate. DMSO is a suitable high-boiling polar aprotic solvent that can dissolve the reagents and withstand the reaction temperature. The yield of this reaction for 2-(pyridin-2-ylmethyl)thiazole has been reported to be around 51%.[2]

Method 2: Grignard/Organolithium Addition and Subsequent Oxidation

This classical two-step approach remains a cornerstone of ketone synthesis due to its reliability and the commercial availability of a wide range of precursors. The strategy involves the nucleophilic addition of a thiazolyl organometallic species to a pyridine-2-carbonyl derivative (or vice-versa), followed by oxidation of the resulting alcohol intermediate.

The Underlying Principle: Nucleophilic Addition

The first step leverages the nucleophilic character of a Grignard or organolithium reagent. For instance, 2-lithiothiazole, generated in situ from 2-bromothiazole and a strong base like n-butyllithium, readily attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde.[3][4][5] The subsequent workup yields the secondary alcohol, Pyridin-2-yl(thiazol-2-yl)methanol.

Experimental Workflow

Caption: Workflow for the Grignard/Organolithium addition followed by oxidation.

Detailed Protocols

Protocol 4.3.1: Synthesis of Pyridin-2-yl(thiazol-2-yl)methanol

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Pyridine-2-carboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve 2-bromothiazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 mmol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.

-

Add a solution of pyridine-2-carboxaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude alcohol by column chromatography.

Protocol 4.3.2: Oxidation of Pyridin-2-yl(thiazol-2-yl)methanol [6]

Materials:

-

Pyridin-2-yl(thiazol-2-yl)methanol

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Pyridin-2-yl(thiazol-2-yl)methanol (1.0 mmol) in DCM (20 mL).

-

Add activated MnO₂ (10.0 mmol, 10 equivalents) in one portion.

-

Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM.

-

Concentrate the filtrate to yield the crude ketone, which can be further purified by chromatography or recrystallization.

Causality and Insights

The use of cryogenic temperatures (-78 °C) during the lithiation and addition steps is critical to prevent side reactions, such as the decomposition of the organolithium reagent. A variety of oxidizing agents can be used for the second step, including pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. However, MnO₂ is often preferred for its mildness and ease of removal (by filtration). An alternative to using pyridine-2-carboxaldehyde is to react the thiazolyl organometallic with pyridine-2-carbonitrile. After addition, the resulting imine can be hydrolyzed under acidic conditions to yield the ketone directly.[3]

Method 3: The Weinreb Amide Approach

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method that effectively prevents the common problem of over-addition of organometallic reagents to acyl compounds.[3][7] This is achieved by using a specific N-methoxy-N-methylamide (Weinreb amide) as the electrophile.

The Underlying Principle: Chelation-Stabilized Intermediate

The key to the Weinreb synthesis is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. The N-methoxy and N-methyl groups on the amide nitrogen coordinate to the metal cation (Li⁺ or Mg²⁺), preventing the collapse of the intermediate and subsequent second addition of the nucleophile. The desired ketone is then liberated upon acidic workup.

Experimental Workflow

Caption: Workflow for the Weinreb amide synthesis of the target ketone.

Detailed Protocol: Weinreb Amide Synthesis

Protocol 5.3.1: Preparation of N-methoxy-N-methylpicolinamide (Pyridine-2-Weinreb Amide)

Materials:

-

Picolinic acid (Pyridine-2-carboxylic acid)

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Suspend picolinic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

-

Add CDI (1.1 mmol) portion-wise and stir at room temperature until gas evolution ceases (approx. 1 hour).

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and TEA (1.5 mmol) in DCM.

-

Add the amine solution to the activated acid solution and stir at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide, which can be purified by column chromatography.

Protocol 5.3.2: Reaction with 2-Lithiothiazole

Materials:

-

Pyridine-2-Weinreb amide

-

2-Lithiothiazole (prepared as in Protocol 4.3.1)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the Pyridine-2-Weinreb amide (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C.

-

Slowly add the pre-formed 2-lithiothiazole solution (1.1 mmol in THF) dropwise.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.

-

Quench the reaction by adding 1 M HCl and stir for 30 minutes.

-

Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Causality and Insights

A variety of coupling reagents can be used for the formation of the Weinreb amide from the carboxylic acid, including EDCI/HOBt or converting the acid to the acid chloride first.[8][9] The choice often depends on the scale and the presence of other functional groups. This method is particularly advantageous when working with precious or complex organometallic reagents, as it ensures their efficient incorporation into the final product without the formation of alcohol byproducts.

Method 4: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and can be adapted for the synthesis of heteroaryl ketones. While less direct than the previous methods, carbonylative coupling reactions represent a viable, albeit more complex, strategy.

The Underlying Principle: Carbonylative Coupling

In a carbonylative cross-coupling reaction, carbon monoxide is inserted into the catalytic cycle. A typical reaction would involve the oxidative addition of a palladium(0) catalyst to a 2-halopyridine. The resulting palladium(II) species then undergoes CO insertion, followed by transmetalation with a thiazolyl organometallic reagent (e.g., a thiazolyl stannane or boronic acid). Reductive elimination then yields the desired ketone and regenerates the palladium(0) catalyst.

Experimental Workflow

Caption: A potential workflow for palladium-catalyzed carbonylative cross-coupling.

General Protocol Considerations

Materials:

-

2-Bromopyridine or 2-iodopyridine

-

A 2-thiazolyl organometallic reagent (e.g., 2-(tributylstannyl)thiazole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Carbon monoxide (gas balloon or high-pressure reactor)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

General Procedure Outline:

-

Combine the 2-halopyridine, thiazolyl organometallic reagent, and palladium catalyst in a Schlenk flask or pressure vessel.

-

Purge the vessel with an inert gas, then introduce carbon monoxide.

-

Add the degassed solvent and heat the reaction mixture to the required temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off the catalyst, and perform an appropriate workup and purification.

Causality and Insights

Carbonylative couplings can be technically challenging due to the need to handle carbon monoxide, a toxic gas. The choice of catalyst, ligand, solvent, and base is critical for achieving good yields and selectivity.[10][11][12] The reactivity of the organometallic coupling partner is also a key factor. Stannanes (Stille coupling) and boronic acids (Suzuki coupling) are commonly used. While this method may require more optimization, it can be very powerful for constructing complex derivatives, especially when the pyridine or thiazole precursors are readily available with the necessary halide or organometallic handle.

Comparative Summary of Synthetic Methods

| Method | Key Principle | Advantages | Disadvantages | Typical Yields |

| Cu-Catalyzed Oxidation | C-H activation of a methylene bridge | Atom-economical, operationally simple, uses inexpensive reagents. | Requires synthesis of the methylene-bridged precursor. | Moderate (e.g., 51%[2]) |

| Grignard/Oxidation | Nucleophilic addition followed by oxidation | Reliable, well-established, wide substrate scope. | Two distinct steps, requires stoichiometric oxidant, potential for side reactions. | Good to Excellent |

| Weinreb Amide Synthesis | Chelation-controlled addition to an N-methoxy-N-methylamide | Prevents over-addition, high yields, excellent functional group tolerance. | Requires preparation of the Weinreb amide precursor. | Excellent[7][13] |

| Pd-Catalyzed Coupling | Carbonylative cross-coupling | Powerful for complex derivatives, high functional group tolerance. | Technically challenging (requires CO), requires optimization, expensive catalysts. | Variable, requires optimization |

Conclusion and Future Outlook

The synthesis of this compound derivatives is achievable through a variety of strategic approaches. For rapid access and atom economy, the direct copper-catalyzed oxidation of the methylene-bridged precursor stands out as a modern and elegant solution. For reliability and broad applicability, the classical Grignard addition followed by oxidation and the Weinreb amide synthesis remain the methods of choice. Palladium-catalyzed carbonylative couplings, while more complex, offer a powerful avenue for the construction of highly functionalized analogues.

The continued development of novel catalytic systems, particularly those based on earth-abundant metals, will likely lead to even more efficient and sustainable methods for the synthesis of this important class of compounds. Furthermore, the application of flow chemistry and other high-throughput synthesis techniques will undoubtedly accelerate the exploration of the chemical space around the this compound core, paving the way for the discovery of next-generation therapeutics and functional materials.

References

-

Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Retrieved from [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. Retrieved from [Link]

-

Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. (2020). The Royal Society of Chemistry. Retrieved from [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). Scientific Reports. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2024). RSC Advances. Retrieved from [Link]

-

An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (1999). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. (2023). National Institutes of Health. Retrieved from [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. Retrieved from [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.

-

Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ResearchGate. Retrieved from [Link]

-

Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). PubMed Central. Retrieved from [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. (2010). Journal of the American Chemical Society. Retrieved from [Link]

-

Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (n.d.). Chemical Communications. Retrieved from [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. Retrieved from [Link]

-

Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (n.d.). PubMed Central. Retrieved from [Link]

-

New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023). MDPI. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of Thiazolines by Copper Catalyzed Aminobromination of Thiohydroximic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. Retrieved from [Link]

-

C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed. Retrieved from [Link]

-

Scheme 2. Possible copper-catalyzed mechanism for the synthesis of 2-thiazolines and 2-oxazolines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

The Emerging Therapeutic Potential of the Pyridin-2-yl(thiazol-2-yl)methanone Scaffold: A Technical Guide for Drug Discovery

Abstract

The pyridin-2-yl(thiazol-2-yl)methanone core, a heterocyclic ketone structure, is a rising star in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities associated with this core structure and its derivatives. We will explore its significant potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising compounds. Through a synthesis of current research, this guide aims to equip scientists with the knowledge to leverage the this compound scaffold in their drug discovery endeavors.

Introduction: The Significance of the this compound Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets. Among these, the fusion of pyridine and thiazole rings has garnered considerable attention. The this compound structure, in particular, combines the electron-withdrawing properties of the pyridine ring and the diverse reactivity of the thiazole moiety, creating a pharmacophore with significant therapeutic potential.

This guide will delve into the key biological activities demonstrated by derivatives of this core structure, providing a foundation for future research and development. The inherent structural versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Multifaceted Approach to Oncology

Derivatives of the this compound core have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular kinases.[3][4]

Mechanism of Action: Dual Inhibition and Apoptosis Induction

Several studies have highlighted the ability of pyridine-thiazole hybrids to act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β).[3][4] This dual inhibition disrupts cell cycle progression and promotes apoptosis.

dot digraph "CDK2_GSK3B_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pyridin-thiazole_derivative" [fillcolor="#FBBC05", fontcolor="#202124"]; "CDK2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GSK3B" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Cycle_Progression" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bax_Caspase3" [label="Bax, Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bcl2" [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Furthermore, some derivatives have been shown to induce genetic instability in tumor cells, potentially through interactions with DNA or inhibition of DNA repair enzymes like PARP1.[1][5] Studies have also demonstrated the upregulation of pro-apoptotic proteins like Bax and caspase-3, and downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with these compounds.[3][4]

In Vitro Anticancer Activity

The cytotoxic effects of various pyridin-thiazole derivatives have been evaluated against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [1][5] |

| Compound 13a | HepG2 (Liver) | 9.5 (µg/mL) | [4] |

| Compound 1 | HepG2 (Liver) | 4.5 | [6] |

| Compound 2a-2o | A549 (Lung) | Potent cytotoxicity | [2] |

| Cisplatin (Standard) | A549 (Lung) | 12.65 (µg/mL) | [2] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

Experimental Protocol: Synthesis of Pyridine-Thiazole Hybrids

A common synthetic route to pyridine-thiazole hybrids involves the Hantzsch thiazole synthesis.[3][4]

Step 1: Synthesis of Thiosemicarbazone Intermediate

-

Dissolve 2-acetylpyridine in ethanol.

-

Add an equimolar amount of thiosemicarbazide.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and collect the precipitated (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to form the Thiazole Ring

-

Suspend the thiosemicarbazone intermediate in absolute ethanol.

-

Add an equimolar amount of an α-haloketone (e.g., chloroacetone or phenacyl bromide) and fused sodium acetate.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

dot digraph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="2-Acetylpyridine +\nThiosemicarbazide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Step1" [label="Reflux with HCl (cat.)\nin Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Thiosemicarbazone\nIntermediate", shape=box, fillcolor="#F1F3F4"]; "Step2" [label="Reflux with α-haloketone\n& Sodium Acetate in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="Pyridin-2-yl(thiazol-2-yl)\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; } end_dot Caption: General workflow for the synthesis of pyridin-thiazole derivatives.

Antimicrobial and Anti-inflammatory Activities

The this compound scaffold is also a promising platform for the development of antimicrobial and anti-inflammatory agents.

Antimicrobial Potential

Pyridine- and thiazole-based hydrazides have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[7][8] The presence of specific substituents, such as a hydroxyl group on an aromatic ring, can enhance this activity.[7] Some compounds have shown minimum inhibitory concentration (MIC) values comparable to standard drugs.[7] Metal complexes of pyridine-thiazole derivatives have also been shown to possess enhanced antimicrobial properties compared to the free ligands.[9][10]

Anti-inflammatory Effects

A series of new compounds linking pyridine and thiazole moieties with a carbohydrazide linker have been evaluated for their in vitro anti-inflammatory activity.[7] These compounds exhibited inhibitory activity against the denaturation of bovine serum albumin, with IC50 values ranging from 46.29 to 100.60 µg/mL.[7]

Neuroprotective and Other Biological Activities

Recent research has expanded the therapeutic landscape of this compound derivatives to include neuroprotective effects.

Neuroprotection and MAO-B Inhibition

Certain thiazolidinone derivatives containing a pyridine moiety have been investigated for their neuroprotective properties. One such compound, 3-(pyridin-2-yl)-2-(pyridine-2-ylimino) thiazolidin-4-one (PPIT), has been shown to exhibit antioxidant activity and selectively inhibit monoamine oxidase B (MAO-B) in the brain.[11] This dual action suggests potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's, where oxidative stress and altered MAO-B activity are implicated.[11][12]

Transforming Growth Factor-beta Type 1 Receptor (ALK5) Kinase Inhibition

A series of 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of ALK5 kinase, a key player in cellular signaling pathways.[13] Specific derivatives showed potent inhibition in cell-based luciferase reporter assays, indicating their potential as therapeutic agents in diseases where ALK5 signaling is dysregulated, such as cancer and fibrosis.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings.

-

Anticancer Activity: The introduction of bulky hydrophobic groups can influence the inhibitory activity.[14] For instance, in a series of 4-thiazolidinone derivatives, a 2-naphthyl substitution was found to be more potent than a phenyl group.[14]

-

Antimicrobial Activity: The presence of a hydroxyl group on an aromatic substituent is often associated with enhanced antimicrobial efficacy.[7]

-

ALK5 Inhibition: The substitution pattern on the pyridine ring and the nature of the linker group are critical for potent ALK5 inhibitory activity.[13]

Conclusion and Future Directions

The this compound core represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties warrant further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to elucidate the precise mechanisms of action.

-

In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models to translate in vitro findings into potential clinical applications.